molecular formula C9H9ClF3N3O B2706788 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide CAS No. 339010-45-6

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide

Cat. No.: B2706788
CAS No.: 339010-45-6
M. Wt: 267.64
InChI Key: JBGJEHASOCJYNN-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propanohydrazide moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with appropriate reagents to introduce the propanohydrazide group. One common method involves the use of hydrazine derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups contributes to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the propanohydrazide moiety differentiates it from other similar compounds and contributes to its specific reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-4(8(17)16-14)7-6(10)2-5(3-15-7)9(11,12)13/h2-4H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGJEHASOCJYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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